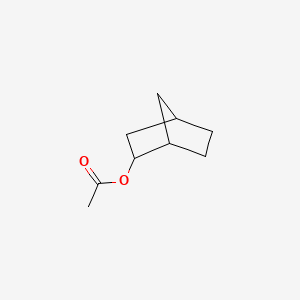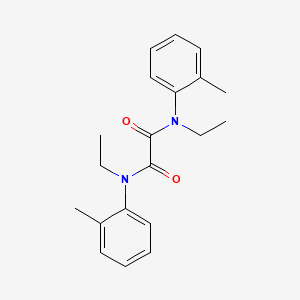
Norbornyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornyl acetate, also known as bicyclo[2.2.1]hept-2-yl acetate, is an organic compound with the molecular formula C9H14O2. It is a derivative of norbornane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bridged bicyclic system, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norbornyl acetate can be synthesized through the acetolysis of norbornyl brosylate. This reaction involves the substitution of the brosylate group with an acetate group in the presence of acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of norbornene followed by acetylation. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and acetic anhydride as the acetylating agent .
Analyse Des Réactions Chimiques
Types of Reactions: Norbornyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbornyl alcohol and norbornyl ketone.
Reduction: Reduction reactions can convert this compound to norbornane.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acetic acid and acetic anhydride are frequently used in substitution reactions.
Major Products:
Oxidation: Norbornyl alcohol, norbornyl ketone.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives.
Applications De Recherche Scientifique
Norbornyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bridged bicyclic systems and carbocation intermediates.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Norbornyl derivatives are explored for their potential therapeutic applications, including as carriers for chemotherapeutic agents.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of norbornyl acetate involves the formation of a norbornyl cation intermediate. This cation is stabilized by a three-center two-electron bond, which allows for various chemical transformations. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to substitution and elimination reactions .
Comparaison Avec Des Composés Similaires
Norbornene: A related compound with a similar bicyclic structure but without the acetate group.
Norbornane: The parent hydrocarbon from which norbornyl acetate is derived.
Norbornyl alcohol: An oxidized form of this compound.
Uniqueness: this compound is unique due to its bridged bicyclic structure and the presence of the acetate group, which imparts distinct chemical reactivity. Its ability to form stable carbocation intermediates makes it a valuable compound for studying reaction mechanisms in organic chemistry .
Propriétés
Numéro CAS |
34640-76-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl acetate |
InChI |
InChI=1S/C9H14O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 |
Clé InChI |
YXNICIBZSREEPY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)





![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)


![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)
